molecular formula C16H14O4 B1665720 Alpinetin CAS No. 36052-37-6

Alpinetin

Cat. No.: B1665720
CAS No.: 36052-37-6
M. Wt: 270.28 g/mol
InChI Key: QQQCWVDPMPFUGF-ZDUSSCGKSA-N
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Description

Alpinetin (C₁₆H₁₄O₄), a natural flavonoid derived from Alpinia katsumadai Hayata (Zingiberaceae), has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties . Structurally, it features a flavanone backbone with a methoxy group at position 7 and a hydroxyl group at position 5, distinguishing it from other flavonoids. Pharmacokinetic studies reveal that this compound undergoes glucuronidation and forms phenolic acid metabolites in rats, with its prototype detected in plasma, bile, urine, and feces . Its low systemic toxicity and multi-target mechanisms—including modulation of the Drp1/HK1/NLRP3 pathway (mitochondrial inflammation), PKC/ERK signaling (cardioprotection), and AhR-mediated Treg differentiation (anti-colitis)—underscore its therapeutic versatility .

Properties

IUPAC Name

(2S)-7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQCWVDPMPFUGF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189620
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36052-37-6
Record name (-)-Alpinetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36052-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Alpinetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-2-phenyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPINETIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX3EL59QD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Matrix Solid-Phase Dispersion (MSPD) Extraction

Matrix solid-phase dispersion (MSPD) has emerged as a superior method for extracting this compound from Amomum subulatum seeds. In this protocol, 200 mg of seed powder is blended with 800 mg of silica gel to form a homogeneous mixture, which is then packed into a solid-phase extraction (SPE) column. After washing with 5% methanol to remove polar impurities, this compound is eluted using 70% methanol under ultrasonication (45 kHz, 5 minutes). MSPD achieves a 92.4% extraction efficiency, outperforming conventional methods due to its ability to minimize matrix interference and enhance analyte recovery.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic extraction leverages cavitation to disrupt plant cell walls, facilitating solvent penetration. For this compound, 2.0 g of powdered seeds are sonicated in 100 mL of 70% methanol for 20 minutes, followed by filtration and vacuum evaporation. While UAE offers rapid extraction (20 minutes versus hours for maceration), its yield (85.7%) is slightly lower than MSPD, likely due to incomplete dissociation of lipid-bound this compound.

Solvent Selection and Optimization

Methanol (70–80%) is the solvent of choice for this compound extraction, balancing polarity and solubility. Aqueous methanol effectively solubilizes this compound’s hydroxyl and methoxy groups while minimizing co-extraction of non-polar contaminants.

Table 1: Comparison of this compound Extraction Methods

Method Solvent Time Yield (%) Reference
MSPD 70% Methanol 5 min 92.4
Ultrasonic 70% Methanol 20 min 85.7
Conventional Maceration 70% Methanol 24 h 78.2

Chromatographic Analysis and Quantification

Post-extraction, this compound requires precise quantification and purity assessment using chromatographic techniques. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely employed for their reproducibility and sensitivity.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method utilizes a C18 column (250 × 4.6 mm, 5 μm) with isocratic elution (methanol:water, 70:30 v/v) at 1.0 mL/min. This compound elutes at 5.7 minutes with a linear calibration range of 10–500 μg/mL (R² = 0.999). Limits of detection (LOD) and quantification (LOQ) are 0.89 μg/mL and 2.70 μg/mL, respectively, ensuring robustness for quality control.

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

For pharmacokinetic studies, UHPLC-MS/MS provides unparalleled sensitivity in detecting this compound in biological matrices. A Q-TOF-MS system with electrospray ionization (ESI) achieves a lower LOQ of 0.1 ng/mL in rat plasma, enabling precise tracking of this compound’s absorption and metabolism.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC on silica gel 60 F254 plates with toluene:dichloromethane:ethyl acetate (5:3:2) resolves this compound at Rf = 0.48. Densitometric scanning at 285 nm validates method linearity (R² = 0.998) across 100–1000 ng/band.

Table 2: Chromatographic Conditions for this compound Analysis

Technique Column/Plate Mobile Phase Detection Linear Range LOD/LOQ
HPLC C18 Methanol:Water (70:30) UV, 285 nm 10–500 μg/mL 0.89/2.70 μg/mL
HPTLC Silica Gel 60 F254 Toluene:DCM:EA (5:3:2) 285 nm 100–1000 ng 30/90 ng
UHPLC-MS/MS C18 Acetonitrile:0.1% Formic Acid ESI-MS 0.1–100 ng/mL 0.03/0.1 ng/mL

Structural Characterization and Purity Assessment

Confirming this compound’s identity and purity necessitates spectroscopic and thermodynamic analyses.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra of this compound exhibit characteristic peaks at 3280 cm⁻¹ (O–H stretch), 1655 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C), corroborating its flavanone structure. Shifts in these peaks upon binding to human serum albumin (HSA) indicate hydrophobic interactions at Site III of HSA.

Circular Dichroism (CD) and UV-Vis Spectroscopy

CD spectra reveal this compound-induced reductions in α-helix content (24%) and increases in β-turn structures (21%) in HSA, suggesting conformational changes during complexation. UV-Vis absorption at 285 nm (π→π* transitions) confirms ligand binding via static quenching mechanisms.

Fluorescence Quenching Studies

This compound quenches HSA fluorescence with a binding constant (Kₐ) of 2.5 × 10⁴ M⁻¹, driven by hydrophobic forces (ΔH = -10.20 kJ/mol, ΔS = 53.97 J/mol·K). Thermodynamic parameters, derived from Van’t Hoff plots, validate the spontaneity of this compound-HSA interactions.

Pharmacokinetic Profiling and Implications for Preparation

Understanding this compound’s pharmacokinetics informs dosage formulation and delivery optimization.

Cytochrome P450 Interactions

This compound competitively inhibits CYP1A2 (Ki = 12.3 μM) and activates CYP3A4 via pregnane X receptor (PXR) transactivation. These interactions necessitate careful consideration in drug combinations to avoid metabolic interference.

Bioavailability and Metabolism

In rats, this compound exhibits a plasma half-life (t₁/₂) of 4.2 hours and oral bioavailability of 38.5%, attributed to first-pass metabolism. UPLC-Q-TOF-MS identifies glucuronidation and sulfation as primary metabolic pathways, guiding prodrug design to enhance stability.

Chemical Reactions Analysis

Oxidation Reactions

Alpinetin undergoes oxidation to form hydroxylated metabolites:

  • M3 : [M+H]⁺ at m/z 287.0929 (C₁₆H₁₅O₅), with a mass increase of +16 Da compared to this compound. Key fragments at m/z 271.0908 (−O loss) and 255.1097 (−OCH₃ loss) .

  • M4 : Further desaturation of M3 ([M+H]⁺ at m/z 285.0735, C₁₆H₁₃O₅), showing a −2 Da shift .

Detection Matrix : Bile, urine, feces .

Reduction Reactions

Hydrogenation reduces this compound’s double bond:

  • M2 : [M+H]⁺ at m/z 273.1131 (C₁₆H₁₇O₄), with a +2 Da mass shift. Characteristic fragments include m/z 169.0380 (Retro Diels–Alder) .

Detection Matrix : Plasma, urine .

Acetylation

Acetyl group addition occurs at hydroxyl sites:

  • M5 : [M+H]⁺ at m/z 313.1051 (C₁₈H₁₇O₅), +42 Da shift. Fragments at m/z 271.0935 (−CH₃CO loss) confirm acetylation .

Detection Matrix : Urine, feces, bile .

Glucuronidation

Phase II conjugation with glucuronic acid:

  • M8 : [M+H]⁺ at m/z 447.1283 (C₂₂H₂₃O₁₀), +176 Da. Key fragment at m/z 271.0944 (−C₆H₈O₆ loss) .

  • M9 : Glucuronide of M3 ([M+H]⁺ at m/z 463.1230, C₁₈H₁₇O₅), +176 Da from M3 .

Detection Matrix : Plasma, urine, bile .

Sulfation

Sulfate conjugation observed in phase II metabolism:

  • M13 : [M+H]⁺ at m/z 351.0520 (C₁₆H₁₅O₇S), −80 Da shift. Fragments at m/z 333.2450 (−H₂O) and 255.2070 (−SO₃) .

Detection Matrix : Bile .

Demethylation

Loss of methyl groups:

  • M10 : [M+H]⁺ at m/z 257.0806 (C₁₅H₁₃O₄), −14 Da. Fragments at m/z 241.1519 (−O loss) .

  • M11 : Demethylated M3 ([M+H]⁺ at m/z 273.0741, C₁₅H₁₃O₅) .

Detection Matrix : Urine, feces .

Glycine Conjugation

Amino acid conjugation detected:

  • M6 : [M+H]⁺ at m/z 328.1169 (C₁₈H₁₈O₅N), +57 Da. Fragments at m/z 271.0935 (−NH₂CH₂CO loss) .

Detection Matrix : Urine, bile .

Hydration

Water addition to the parent compound:

  • M12 : [M+H]⁺ at m/z 289.1072 (C₁₆H₁₇O₅), +18 Da. Fragments at m/z 271.1481 (−H₂O) .

Detection Matrix : Feces .

Key Analytical Findings

  • Retro Diels–Alder Reaction : A dominant fragmentation pathway producing ions at m/z 104–167, critical for structural elucidation .

  • Tissue Distribution : Glucuronidated metabolites (M8, M9) were abundant in plasma, while oxidized and reduced forms appeared in excretory matrices .

These findings highlight this compound’s complex metabolism, involving both phase I (oxidation, reduction) and phase II (glucuronidation, sulfation) reactions, which influence its bioavailability and pharmacological effects .

Scientific Research Applications

Anti-Inflammatory Effects

Alpinetin has been shown to exert significant anti-inflammatory properties. Research indicates that it can attenuate inflammatory responses by inhibiting key signaling pathways involved in inflammation.

  • Colitis Treatment : A study demonstrated that this compound effectively reduced the severity of dextran sulfate sodium (DSS)-induced colitis in mice. It decreased disease activity index scores and mitigated the production of pro-inflammatory cytokines such as TNF-α and IL-1β through the down-regulation of Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathways .
  • Sepsis Model : In a septic mouse model, this compound improved survival rates by reducing persistent inflammation and oxidative stress, which are critical factors in sepsis-induced organ dysfunction .

Neuroprotective Properties

This compound has emerged as a promising candidate for treating neurodegenerative diseases due to its neuroprotective effects.

  • Neuroinflammation : Research indicates that this compound inhibits microglia-mediated neuroinflammation and neuronal apoptosis, particularly after spinal cord injury. It reduces the release of pro-inflammatory mediators and promotes axonal regeneration .
  • Motor Function Recovery : In rat models, this compound has been shown to enhance recovery of motor functions post-injury by mitigating neuronal damage and inflammation .

Anticancer Potential

This compound exhibits potential anticancer properties through various mechanisms.

  • Gastric Cancer : Studies have indicated that this compound can inhibit the growth of human gastric cancer cells and suppress urease activity, which is significant for developing treatments against urease-producing pathogens associated with gastric diseases .
  • Mechanisms of Action : The compound acts through multiple pathways, including the modulation of apoptosis and cell cycle regulation in cancer cells .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic efficacy.

  • Hepatoprotective Effects : this compound has demonstrated protective effects against liver damage induced by oxidative stress, showing promise in conditions like alcoholic liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD) .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibition of TLR4/NF-κB pathwaysReduces colitis severity; lowers TNF-α, IL-1β levels
NeuroprotectionInhibition of microglial activationPromotes recovery after spinal cord injury
AnticancerInduction of apoptosis; cell cycle regulationSuppresses growth of gastric cancer cells
AntioxidantReduction of oxidative stressProtects against liver damage in ALD/NAFLD

Comparison with Similar Compounds

Structural Analogs in the Flavonoid Family

Alpinetin shares structural similarities with other flavonoids but exhibits distinct bioactivity due to specific functional groups:

Compound Structure Key Functional Groups Bioactivity Comparison vs. This compound
Cardamomin Chalcone (open C-ring) α,β-unsaturated ketone Higher acrolein-trapping activity (28% vs. 14%) ; stronger anti-inflammatory effects via NF-κB inhibition .
Pinocembrin Flavanone (5,7-dihydroxy) Hydroxyl groups at C5 and C7 Less potent in suppressing osteoclastogenesis; lacks this compound’s PKCβ-TFEB axis modulation .
Pinostrobin Flavanone (7-methoxy) Methoxy group at C7 Lower binding affinity to DNA/proteins; limited neuroprotective effects .

Key Insights :

  • The methoxy group at C7 in this compound enhances metabolic stability compared to hydroxylated analogs like pinocembrin .
  • Cardamomin’s α,β-unsaturated ketone confers superior electrophilic reactivity, enabling stronger interactions with inflammatory targets (e.g., iNOS) .
Functional Analogs in Anti-Inflammatory and Antiviral Contexts
Compound Mechanism of Action Efficacy vs. This compound
Ellagic Acid Direct iNOS inhibition Comparable anti-inflammatory activity in ZIKV models but lacks this compound’s p38 MAPK specificity .
Tangeretin PI3K/AKT/NF-κB pathway modulation Similar anti-asthmatic effects but weaker mitochondrial anti-inflammatory activity .
Isopanduratin A Caspase-3/7 activation (anticancer) Stronger antiproliferative effects in HepG2 cells; this compound shows broader immunomodulatory roles .

Key Insights :

  • Unlike isopanduratin A, this compound’s anticancer activity involves sensitizing drug-resistant lung cancer cells to cisplatin via undefined pathways .
Pharmacokinetic and Binding Profile Comparisons
Compound Binding Targets Pharmacokinetic Properties
This compound Drp1, HK1, NLRP3, AhR, PKCβ Glucuronidation predominant; fecal excretion
Aurentiacin iNOS, COX-2 Rapid plasma clearance; limited tissue retention
Crebanine α-Synuclein Higher blood-brain barrier penetration (PD models)

Key Insights :

  • This compound’s hydrophobic interactions with bovine hemoglobin (BHG) and lysozyme suggest superior plasma protein binding compared to aurentiacin .
  • Its dissociation constant (75.11 µM) for mutant p53 is lower than crebanine’s (13.7 kcal/mol), indicating weaker direct DNA-binding but broader epigenetic effects .

Biological Activity

Alpinetin, a natural flavonoid predominantly found in the plant Alpinia katsumadai, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-cancer, antioxidant, and hepatoprotective effects, supported by various research findings and case studies.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.

Mechanisms of Action:

  • Cytokine Production: this compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. In experiments with LPS-treated THP-1 cells, this compound significantly inhibited the mRNA levels and secretion of these cytokines .
  • NF-κB Pathway Inhibition: The compound inhibits the phosphorylation of key proteins in the NF-κB signaling pathway, thus preventing the activation of this pro-inflammatory pathway .

Case Study:
In a murine model of sepsis, this compound treatment led to reduced levels of plasma pro-inflammatory cytokines and improved survival rates by mitigating persistent inflammation and oxidative stress .

2. Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation across various cancer types.

Cell Line Studies:

  • Hepatoma Cells: In studies involving HepG2 cells, this compound treatment resulted in a significant decrease in cell viability, particularly at concentrations ranging from 20 to 80 μg/ml. The anti-proliferative effect was linked to G0/G1 phase arrest mediated by the MKK7-JNK signaling pathway .
  • Ovarian Cancer Cells: this compound induced apoptosis in SKOV3 ovarian cancer cells, with significant reductions in cell viability and colony formation observed after treatment with increasing concentrations (50 to 200 µM) for 48 hours .

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against various oxidative stress-related conditions.

Research Findings:
In models of non-alcoholic fatty liver disease (NAFLD), this compound demonstrated strong antioxidant activity by scavenging free radicals and enhancing the antioxidative capacity of hepatocytes. This was evidenced by a reduction in oxidative/nitrosative stress markers such as MDA and protein carbonylation .

4. Hepatoprotective Effects

This compound's hepatoprotective properties are particularly relevant in the context of liver diseases.

Mechanisms:

  • Oxidative Stress Reduction: this compound significantly lowers levels of reactive oxygen species (ROS) and enhances cellular defense mechanisms against oxidative stress, which is crucial for maintaining liver health .
  • Pharmacokinetic Considerations: Despite its therapeutic potential, this compound exhibits poor oral bioavailability due to extensive glucuronidation, which poses challenges for clinical application .

Summary Table of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-1β production; NF-κB pathway inhibition
AnticancerInduction of apoptosis; G0/G1 phase arrest in hepatoma cells
AntioxidantScavenging free radicals; reducing oxidative stress markers
HepatoprotectiveEnhancing antioxidative capacity; reducing ROS levels

Q & A

Q. What are the primary molecular mechanisms through which Alpinetin exerts its anticancer effects?

this compound inhibits cancer progression by targeting key signaling pathways such as PI3K/AKT/mTOR and MKK7-JNK. Experimental studies in renal and hepatocellular carcinoma models demonstrate its ability to induce G0/G1 cell cycle arrest, suppress cyclin D1/CDK4/6 expression, and activate pro-apoptotic proteins like Bax and cleaved caspase-3 . Methodologically, researchers validate these mechanisms using western blotting, flow cytometry for cell cycle analysis, and siRNA knockdowns to confirm pathway involvement .

Q. How do researchers design in vitro experiments to assess this compound's impact on cancer cell proliferation and apoptosis?

Standard protocols involve treating cancer cell lines (e.g., HepG2, SKOV3) with varying this compound concentrations (10–100 μM) over 24–72 hours. Proliferation is measured via MTT assays, while apoptosis is quantified using Annexin V/PI staining. Dose- and time-dependent effects are analyzed with nonlinear regression models to calculate IC50 values .

Q. What experimental models are commonly used to study this compound's pharmacokinetics and bioavailability?

While pharmacokinetic data are limited, preliminary studies employ rodent models for bioavailability assessments. High-performance liquid chromatography (HPLC) or mass spectrometry is used to measure plasma concentrations. Researchers must optimize extraction protocols due to this compound's low solubility in aqueous solutions .

Advanced Research Questions

Q. How can conflicting data on this compound's modulation of different signaling pathways (e.g., PI3K/AKT vs STAT3) be reconciled in experimental models?

Contradictions may arise from tissue-specific pathway dominance or differential expression of upstream regulators. To address this, researchers should conduct comparative studies across cancer types using phospho-specific antibodies and pathway inhibitors (e.g., LY294002 for PI3K). Multi-omics integration (transcriptomics/proteomics) can identify context-dependent signaling crosstalk .

Q. What methodological considerations are critical when investigating synergistic effects between this compound and conventional chemotherapeutic agents like cisplatin?

Synergy studies require dose-matrix designs (e.g., Chou-Talalay method) to calculate combination indices (CI). Researchers must standardize cell viability assays (e.g., SRB or colony formation) and validate results with mechanistic endpoints, such as JNK/P38 phosphorylation for cisplatin sensitization . Control groups should include single-agent and vehicle-treated cells to isolate additive vs. synergistic effects .

Q. What experimental validation strategies are recommended after identifying potential this compound targets through network pharmacology analysis?

Following bioinformatics predictions (e.g., SwissTargetPrediction), validate targets via:

  • siRNA/shRNA knockdowns to assess functional rescue (e.g., MKK7 knockdown reversing G0/G1 arrest) .
  • Co-immunoprecipitation (Co-IP) to confirm protein-protein interactions.
  • Pharmacological inhibition of predicted pathways (e.g., AKT inhibitors) to evaluate pathway dependency .

Q. How should researchers address batch-to-batch variability in this compound when replicating preclinical studies?

Standardize compound sourcing (e.g., HPLC purity ≥98%) and validate each batch with NMR and mass spectrometry. Include positive controls (e.g., known AKT inhibitors) in every experiment to ensure consistency. Document solvent concentrations (e.g., DMSO ≤0.1%) to avoid off-target effects .

Q. What statistical approaches are most appropriate for analyzing dose-dependent effects of this compound in cancer cell line studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50. For apoptosis/cell cycle data, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How can researchers optimize 3D spheroid models to evaluate this compound's anti-metastatic potential?

Use ultra-low attachment plates to culture SKOV3 or HepG2 spheroids. Treat with this compound (20–50 μM) and quantify spheroid disintegration via calcein-AM/propidium iodide staining. Combine with transwell migration assays and gelatin zymography for MMP-2/9 activity to assess metastatic suppression .

Q. What strategies mitigate off-target effects in in vivo studies evaluating this compound's toxicity?

Conduct toxicity screens in zebrafish embryos or murine models, monitoring organ-specific histopathology (liver/kidney). Use isoform-specific kinase profiling to identify off-target interactions. Compare results with negative controls (e.g., flavonoid analogs lacking bioactivity) to isolate this compound-specific effects .

Q. Methodological Frameworks

  • Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses for clinical translation .
  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during study design .

Q. Data Integrity

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Raw datasets (e.g., RNA-seq, flow cytometry) should be deposited in repositories like GEO or FlowRepository .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.